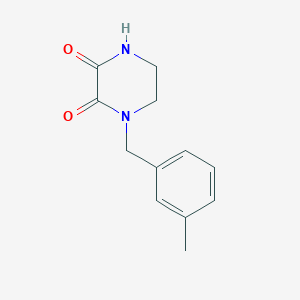

1-(3-Methylbenzyl)piperazine-2,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Methylbenzyl)piperazine is an analytical reference standard categorized as a piperazine . It has been detected in illicit tablets . It is used as reference materials for forensic laboratories . It affects the central and the autonomic nervous systems, the blood pressure, and smooth muscle .

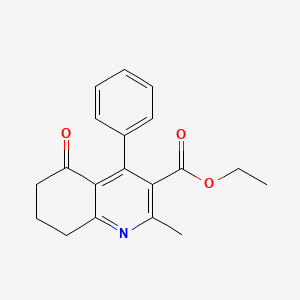

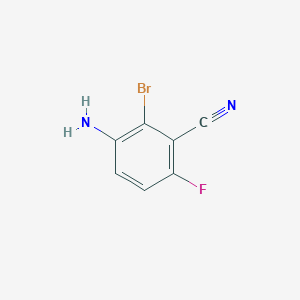

Molecular Structure Analysis

The molecular formula of 1-(3-Methylbenzyl)piperazine is C12H18N2 . The InChI code is InChI=1S/C12H18N2/c1-11-3-2-4-12(9-11)10-14-7-5-13-6-8-14/h2-4,9,13H,5-8,10H2,1H3 . The SMILES string is CC1=CC=CC(CN2CCNCC2)=C1 .Physical And Chemical Properties Analysis

1-(3-Methylbenzyl)piperazine appears as a pale yellow oil . It has a density of 1.001 g/mL at 25 °C . Its boiling point is 256-257 °C . It is soluble in DMF, DMSO, and Ethanol .科学的研究の応用

Cardiotropic Activity

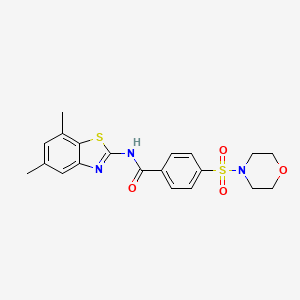

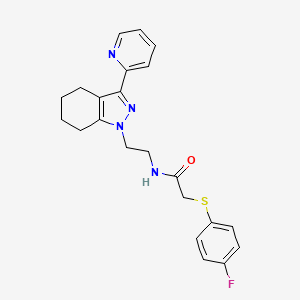

- A group of compounds, including 1-(methoxybenzyl)-4-[2-((methoxybenzyl)amino)ethyl]piperazin-2,3-diones, has been synthesized and shown to have significant cardiotropic actions. Particularly, a compound from this group demonstrated notable antiarrhythmic activity in various arrhythmia models (G. Mokrov et al., 2019).

Antiviral and Antibacterial Properties

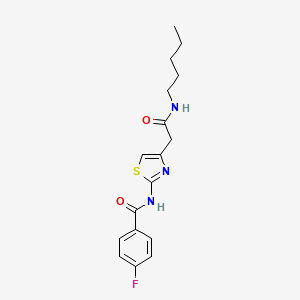

- Derivatives of diketopiperazine, including variants of 1-(3-Methylbenzyl)piperazine-2,3-dione, isolated from marine-derived actinomycete Streptomyces sp. showed modest to potent antivirus activity against the influenza A (H1N1) virus. Some compounds also displayed narrow spectrum antibacterial activity against Gram-positive bacteria (Pei-Pei Wang et al., 2013).

Antiproliferative and Differentiation Properties in Leukemia

- Piperazine derivatives, including the mentioned chemical, have been investigated for their impact on the proliferation of human chronic myelogenous leukemia cells and their potential to induce erythroid differentiation. Some derivatives showed significant inhibition of cell proliferation (Antoine M. Saab et al., 2013).

Structural Analysis and Solution Structures

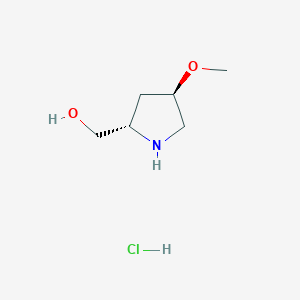

- Research on the crystal structure and solution behavior of 3-(α- Bromobenzyl )-3-methoxypiperazine-2,5-diones, a related compound, has provided insights into the conformational behavior of these types of molecules, which is crucial for understanding their biological activities (J. Elix et al., 1986).

Natural Product Derivatives with Antibacterial Activity

- A study of the endophytic fungus Purpureocillium lilacinum yielded compounds from the diketopiperazines group, including derivatives of this compound, which showed antibacterial activity against Gram-positive bacteria (R. Bara et al., 2020).

Cancer Treatment Potential

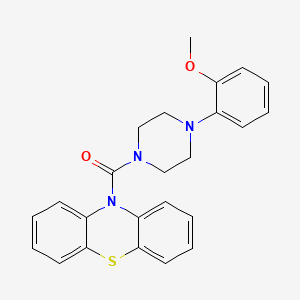

- Piperazine-2,3-dione derivatives have shown promise as selective inhibitors of interleukin 4 induced protein 1 (IL4I1), indicating potential use in treating cancers such as endometrial, ovarian, and triple-negative breast cancers (A. Abdel-Magid, 2023).

Safety and Hazards

作用機序

Target of Action

This compound is a derivative of benzylpiperazine , which has been associated with stimulant effects

Mode of Action

As a derivative of benzylpiperazine, it may interact with its targets in a similar manner, potentially acting as a stimulant . .

Biochemical Pathways

The biochemical pathways affected by 1-(3-Methylbenzyl)piperazine-2,3-dione are currently unknown . Given its potential stimulant properties, it might influence pathways related to neurotransmitter release or reuptake

Result of Action

If it acts as a stimulant like its parent compound benzylpiperazine , it might increase neurotransmitter release, leading to heightened alertness and energy.

特性

IUPAC Name |

1-[(3-methylphenyl)methyl]piperazine-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-9-3-2-4-10(7-9)8-14-6-5-13-11(15)12(14)16/h2-4,7H,5-6,8H2,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYSWXWCFNDFAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCNC(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2376205.png)

![4-[(Cyclopropylamino)methyl]benzoic acid](/img/structure/B2376212.png)

![2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2376213.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-sulfonamide](/img/structure/B2376214.png)

![(E)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2376216.png)

![1'-(2-Chloroacetyl)spiro[3,4-dihydro-1,4-benzoxazepine-2,4'-piperidine]-5-one](/img/structure/B2376220.png)